molecular formula C18H14O5 B12302290 Hyperxanthone

Hyperxanthone

Cat. No.: B12302290
M. Wt: 310.3 g/mol
InChI Key: GQAYMLKLFVVQQH-UHFFFAOYSA-N
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Description

Hyperxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dibenzo-γ-pyrone scaffold. This compound is found in various plant species, particularly in the Hypericum genus, and has garnered significant attention due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hyperxanthone can be achieved through several methods. One common approach involves the use of the classical Grover, Shah, and Shah reaction, which employs polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: Hyperxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hyperxanthone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules. For example, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Hyperxanthone is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its broad spectrum of biological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3

InChI Key

GQAYMLKLFVVQQH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C

Origin of Product

United States

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